3-Fluoro-5-hydroxy-N-propylbenzamide

Description

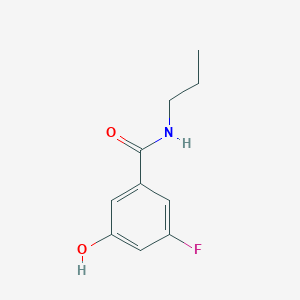

3-Fluoro-5-hydroxy-N-propylbenzamide is a substituted benzamide derivative characterized by a fluorine atom at the 3-position, a hydroxyl group at the 5-position of the benzene ring, and a propyl chain attached to the amide nitrogen. The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity, which may influence solubility and bioavailability compared to analogs with electron-withdrawing substituents (e.g., nitro groups).

Properties

IUPAC Name |

3-fluoro-5-hydroxy-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-3-12-10(14)7-4-8(11)6-9(13)5-7/h4-6,13H,2-3H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLOHOALKAGFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-hydroxy-N-propylbenzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-hydroxy-N-propylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an amine.

Scientific Research Applications

3-Fluoro-5-hydroxy-N-propylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydroxy-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Differences :

Physicochemical Properties :

- The hydroxyl group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the nitro analog.

| Property | 3-Fluoro-5-hydroxy-N-propylbenzamide | 3-Fluoro-5-nitro-N-propylbenzamide |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FNO₂ | C₁₀H₁₁FN₂O₃ |

| Molar Mass (g/mol) | 197.21 | 226.20 |

| Key Substituents | 3-F, 5-OH, N-propyl | 3-F, 5-NO₂, N-propyl |

| Predicted logP⁽ᵃ⁾ | ~1.8 (moderate lipophilicity) | ~2.5 (higher lipophilicity) |

| Solubility in Water⁽ᵇ⁾ | Moderate (due to -OH) | Low (due to -NO₂) |

Notes: (a) Calculated using fragment-based methods; (b) Estimated based on substituent polarity.

Other Benzamide Derivatives

lists compounds such as N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923175-15-9) and 5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923226-49-7). These feature complex heterocyclic systems fused to the benzamide core, resulting in:

- Higher Molecular Weights : ~380–420 g/mol vs. 197.21 g/mol for the target compound.

- Increased Structural Rigidity : Heterocyclic moieties may enhance target specificity but reduce metabolic stability.

- Varied Pharmacokinetics : Larger structures may impede blood-brain barrier penetration compared to simpler benzamides like this compound .

Research Findings and Implications

- Nitro-to-Hydroxy Substitution: In benzamide derivatives, replacing nitro with hydroxyl groups is a common strategy to reduce toxicity and improve metabolic stability.

- Fluorine’s electronegativity enhances binding affinity, while hydroxyl groups improve water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.